4-Benzyl-1-(Boc-amino-acetyl)-piperazine

Description

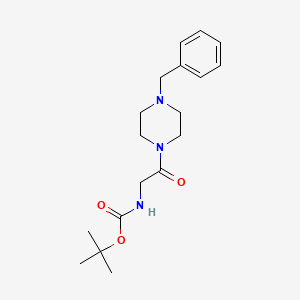

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-16(22)21-11-9-20(10-12-21)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFOEFYDUDKSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590448 | |

| Record name | tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671212-34-3 | |

| Record name | tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Piperazine Core in 4 Benzyl 1 Boc Amino Acetyl Piperazine

Strategies for Piperazine (B1678402) Ring Construction

The construction of the piperazine ring can be broadly categorized into several key synthetic strategies. These methods offer flexibility in accessing a wide range of substituted piperazines, allowing for the fine-tuning of molecular properties.

Reduction of (Di)ketopiperazines from Amino Acids or Diamines

One of the most common and versatile methods for constructing the piperazine skeleton involves the reduction of (di)ketopiperazines. nih.gov These cyclic amide precursors are readily synthesized from accessible starting materials like amino acids or 1,2-diamines. nih.gov The carbonyl groups of the diketopiperazine ring can be effectively reduced to methylene (B1212753) groups using powerful reducing agents such as lithium aluminium hydride (LiAlH₄). organic-chemistry.org This approach is advantageous as it allows for the introduction of substituents onto the piperazine ring at the diketopiperazine stage, leveraging the rich chemistry of amino acid and diamine precursors. rsc.org

For instance, the cyclization of two amino acid molecules forms a 2,5-diketopiperazine, which upon reduction, yields a 2,5-disubstituted piperazine. Similarly, reacting a 1,2-diamine with a derivative of a dicarboxylic acid can lead to a diketopiperazine that can be subsequently reduced. The choice of amino acids or diamines directly dictates the substitution pattern on the final piperazine ring, offering a high degree of modularity. rsc.org

A method for preparing 1,3-disubstituted 2,6-diketopiperazines has been described for both solution-phase and solid-phase synthesis. mdpi.com The key step involves the intramolecular cyclization of a secondary amide nitrogen onto a benzyl (B1604629) ester under basic conditions. mdpi.com In the solid-phase approach, a Wang resin carboxylic ester is utilized, allowing for cyclization and simultaneous cleavage of the product from the resin. mdpi.com

N-Alkylation of Diamines with Electrophiles

The direct N-alkylation of a 1,2-diamine with a suitable dielectrophile is a straightforward approach to the piperazine ring. nih.gov This method involves the formation of two new carbon-nitrogen bonds in a single cyclization step. Common electrophiles used in this strategy include dihalides, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, which react with a diamine under basic conditions to afford the piperazine ring.

This strategy is particularly useful for the synthesis of N,N'-disubstituted piperazines. By starting with a substituted diamine, one can introduce substituents at the nitrogen atoms of the resulting piperazine. The reaction conditions for this cyclization can be tailored based on the reactivity of the diamine and the electrophile. Three primary methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com

A simplified one-pot, one-step procedure for preparing monosubstituted piperazines has been developed using a protonated piperazine, which avoids the need for protecting groups. nih.gov This method utilizes heterogeneous catalysis by metal ions supported on commercial polymeric resins. nih.gov

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,2-Diamine, Dihalide | Base | Piperazine | nih.gov |

| Protonated Piperazine | Acyl reagents, Michael acceptors, Metal ion catalyst on polymer resin | Monosubstituted Piperazine | nih.gov |

Catalytic or Chemical Reduction of Pyrazines and Pyrazinium Salts

The reduction of aromatic pyrazine (B50134) rings or their corresponding pyrazinium salts provides another route to the saturated piperazine core. nih.gov This dearomatization can be achieved through catalytic hydrogenation using various metal catalysts such as palladium, platinum, or nickel. nih.gov The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can influence the efficiency and selectivity of the reduction.

Chemical reduction methods can also be employed. For example, dissolving metals like sodium in a protic solvent can effectively reduce the pyrazine ring. The reduction of pyrazinium salts, which are pre-activated towards reduction, can often be achieved under milder conditions compared to the neutral pyrazine. This strategy is valuable for accessing piperazines with specific substitution patterns that might be more easily introduced on the aromatic pyrazine precursor. A facile method for the synthesis of chiral piperazines involves the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides. beilstein-journals.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Pyrazine | H₂, Metal Catalyst (Pd, Pt, Ni) | Piperazine | nih.govnih.gov |

| Pyrazine | Sodium in Protic Solvent | Piperazine | nih.gov |

| Pyrazine, Alkyl Halide | Ir-catalyst, H₂ | Chiral Piperazine | beilstein-journals.org |

Cyclocondensation Approaches

Cyclocondensation reactions offer a direct method for constructing the piperazine ring from acyclic precursors. A common approach involves the reaction of a 1,2-diamine with a 1,2-diol, typically in the presence of a catalyst and under conditions that facilitate the removal of water. researchgate.net This method forms the six-membered ring through the sequential formation of two C-N bonds.

Ruthenium(II) catalysts have been shown to be effective in promoting the coupling of diols and diamines to furnish piperazines. organic-chemistry.org Another strategy involves the dimerization of 3-aminooxetanes, which can be considered a [3+3] annulation, to provide piperazine derivatives. rsc.org This reaction can be catalyzed by an indium/diphenyl phosphate (B84403) system. rsc.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| 1,2-Diamine, 1,2-Diol | Catalyst, Dehydrating conditions | Piperazine | researchgate.net |

| Diol, Diamine | Ruthenium(II) catalyst | Piperazine | organic-chemistry.org |

| 3-Aminooxetanes | Indium/Diphenyl Phosphate catalyst | Substituted Piperazine | rsc.org |

Intramolecular Reductive Coupling of Diimines

The intramolecular reductive coupling of 1,2-diimines is a powerful strategy for the stereoselective synthesis of substituted piperazines. rsc.org This method involves the formation of a carbon-carbon bond between the two imine carbons, leading to a cyclic diamine. The diimine precursors can be prepared by the condensation of a 1,2-diamine with two equivalents of an aldehyde or ketone.

The reductive coupling can be achieved using various methods, including electrochemical approaches. unimi.it For instance, the electroreductive intramolecular coupling of chiral diimines derived from aromatic aldehydes and trans-1,2-diaminocyclohexane has been shown to produce enantiomerically pure tetrasubstituted piperazines with complete stereoselectivity. unimi.it A proposed mechanism for the reductive cyclization of dioximes to piperazines involves the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the piperazine. nih.gov

Intermolecular and Intramolecular Amination of Unsaturated Systems

The amination of unsaturated systems, such as alkenes and alkynes, provides a modern and efficient route to the piperazine core. rsc.org These methods can be either intermolecular or intramolecular.

In an intermolecular approach, a 1,2-diamine can react with a suitable two-carbon unit containing unsaturation, such as an allene (B1206475) or alkyne, often in the presence of a transition metal catalyst. A palladium-catalyzed cyclization reaction, for example, can couple a propargyl unit with a diamine to form highly substituted piperazines. organic-chemistry.org

Intramolecular amination, or hydroamination, is a particularly effective strategy for the synthesis of substituted piperazines. organic-chemistry.org A highly diastereoselective intramolecular hydroamination has been utilized as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The substrates for this cyclization are prepared from amino acids. organic-chemistry.org

Ring-Opening Reactions of Nitrogen Heterocycles (e.g., Aziridines, DABCO Derivatives)

The inherent ring strain of aziridines, three-membered nitrogen-containing heterocycles, makes them valuable precursors for the synthesis of more complex azaheterocycles, including piperazines. researchgate.netmetu.edu.trfrontiersin.org The strategy involves the regioselective ring-opening of an aziridine (B145994) by a suitable nucleophile, followed by subsequent cyclization to form the six-membered piperazine ring. For instance, an efficient four-step synthesis of cis-2,5-disubstituted chiral piperazines has been developed utilizing the boron trifluoride diethyl etherate-mediated ring-opening of N-Ts chiral aziridines with an α-amino acid methyl ester hydrochloride. nih.gov This is followed by a Mitsunobu cyclization to construct the piperazine core. nih.gov

Another versatile approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. The cleavage of the C–N bond in DABCO derivatives provides a pathway to functionalized piperazines. rsc.orgnih.govresearchgate.net This method typically involves the activation of DABCO with various reagents such as alkyl or aryl halides to form quaternary ammonium (B1175870) salts. nih.govresearchgate.net These salts then act as electrophiles for a range of nucleophiles, leading to the ring-opening of the DABCO cage and the formation of a piperazine derivative. rsc.orgnih.gov For example, reacting polychlorinated pyrimidines with DABCO can yield piperazine-substituted pyrimidines through this ring-opening mechanism. mdpi.com

| Starting Heterocycle | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Ts Chiral Aziridines | BF3·OEt2, α-amino acid methyl ester hydrochloride, Mitsunobu cyclization | cis-2,5-Disubstituted Chiral Piperazines | nih.gov |

| DABCO | Alkyl/Aryl Halides, Nucleophiles | Functionalized Piperazines | rsc.orgnih.gov |

| DABCO | Polychlorinated Pyrimidines | Piperazine-substituted Pyrimidines | mdpi.com |

Transition-Metal-Catalyzed Cyclizations (e.g., SnAP, SLAP Methods)

Transition-metal-catalyzed reactions have emerged as powerful tools for the construction of the piperazine ring. The Stannyl (B1234572) Amine Protocol (SnAP) and the SiLicon Amine Protocol (SLAP) are notable examples that allow for the conversion of aldehydes into N-unprotected piperazines in a single step. ethz.chucsb.eduacs.org

The SnAP methodology utilizes stannyl amine reagents which, in the presence of a copper(II) catalyst, react with a wide array of aromatic, heteroaromatic, and aliphatic aldehydes to form the corresponding piperazine derivatives. ethz.chacs.orgbohrium.com This process is valued for its mild reaction conditions and broad substrate scope. acs.org A catalytic version of the SnAP reaction has also been developed, expanding its utility and addressing the need for stoichiometric copper reagents. nih.gov

To circumvent the use of potentially toxic tin reagents, the SLAP method was developed as a tin-free alternative. sigmaaldrich.comacs.org This approach employs silicon-based reagents and an iridium photoredox catalyst under blue light irradiation to achieve the cyclization. sigmaaldrich.comnsf.gov The SLAP protocol demonstrates high functional group tolerance and offers a more environmentally benign route to substituted piperazines. nsf.gov

| Method | Key Features | Catalyst/Promoter | Reference |

|---|---|---|---|

| SnAP (Stannyl Amine Protocol) | Converts aldehydes to N-unprotected piperazines; broad substrate scope. | Stoichiometric or catalytic Cu(II) | ethz.chacs.orgnih.gov |

| SLAP (SiLicon Amine Protocol) | Tin-free alternative to SnAP; high functional group tolerance. | Iridium photoredox catalyst, blue light | sigmaaldrich.comacs.orgnsf.gov |

Reductive Cyclization of Dioximes

A recently developed strategy for piperazine synthesis involves the reductive cyclization of dioximes. mdpi.comnih.gov This method begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net This intermediate then undergoes a stereoselective catalytic reductive cyclization of the two oxime groups to yield the piperazine ring. mdpi.comnih.gov This approach is particularly useful for creating piperazines with substituents at both carbon and nitrogen atoms and can be applied to the structural modification of bioactive molecules like α-amino acids. mdpi.comnih.gov The reaction typically employs catalysts such as Palladium on carbon (Pd/C) for the hydrogenation step. mdpi.com A proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product. mdpi.comresearchgate.net

Functionalization Strategies for the Piperazine Ring

Once the piperazine core is synthesized, further functionalization is often necessary to achieve the desired chemical properties and biological activity.

Direct Functionalization at Nitrogen Atoms

The two nitrogen atoms of the piperazine ring provide convenient handles for direct functionalization. N-alkylation and N-arylation are common strategies to introduce a wide variety of substituents. These reactions are fundamental in diversifying the chemical space of piperazine-containing molecules.

Advances in Direct C-H Functionalization of Piperazine

While functionalization at the nitrogen atoms is well-established, direct modification of the carbon framework of the piperazine ring has historically been more challenging. mdpi.com However, recent years have seen significant progress in the direct C-H functionalization of piperazines, providing new avenues for creating structural diversity. mdpi.comresearchgate.netencyclopedia.pub These methods offer a more atom-economical and efficient alternative to traditional multi-step synthetic routes. mdpi.com

Several approaches have been developed, including those that proceed via α-lithiation trapping and transition-metal-catalyzed α-C-H functionalizations. nih.gov Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.comresearchgate.netencyclopedia.pub For instance, the photoredox-catalyzed C-H arylation of N-Boc piperazine with 1,4-dicyanobenzene has been successfully demonstrated using an iridium-based photocatalyst. mdpi.comencyclopedia.pub This process is believed to proceed via a single-electron transfer mechanism. mdpi.comencyclopedia.pub These advanced methodologies allow for the introduction of aryl, vinyl, and other functional groups directly onto the carbon backbone of the piperazine ring, significantly expanding the accessible chemical diversity of this important heterocyclic scaffold. mdpi.comresearchgate.netencyclopedia.pub

| Functionalization Strategy | Methodology | Key Features | Reference |

|---|---|---|---|

| α-Lithiation Trapping | Deprotonation at the α-carbon followed by reaction with an electrophile. | Allows for the introduction of various electrophiles at the α-position. | nih.gov |

| Transition-Metal-Catalyzed α-C-H Functionalization | Direct activation of C-H bonds by a transition metal catalyst. | Offers regioselective functionalization. | nih.gov |

| Photoredox Catalysis | Use of a photocatalyst and light to initiate radical-based C-H functionalization. | Enables arylation, vinylation, and heteroarylation under mild conditions. | mdpi.comresearchgate.netencyclopedia.pub |

Incorporation of the Boc Amino Acetyl Moiety at N 1 of the Piperazine Ring

Chemical Synthesis and Methodologies

The tert-butyloxycarbonyl (Boc) group, integral to the Boc-amino-acetyl moiety at the N-1 position of the piperazine (B1678402) ring, is a critical determinant of the chemical behavior of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine. Its primary role as a protecting group for the terminal amino function is fundamental, but its influence extends to directing the course and selectivity of chemical reactions through both steric and electronic effects. total-synthesis.com

A primary function of the Boc group is to ensure regioselectivity by deactivating the nitrogen atom to which it is attached. indibloghub.comchemicalbook.com By converting the otherwise nucleophilic primary amine of the amino-acetyl side chain into a significantly less reactive carbamate, the Boc group effectively prevents it from participating in undesired side reactions. total-synthesis.com This protection allows chemists to perform modifications on other parts of the molecule, such as the benzyl (B1604629) group or the piperazine ring itself, with high selectivity. The Boc group is renowned for its stability in the presence of bases, many nucleophiles, and under conditions of catalytic hydrogenation, making it a robust shield for the amine functionality during various synthetic steps. total-synthesis.com

The steric bulk of the Boc group is another major factor influencing reaction pathways. The large tert-butyl component creates significant steric hindrance around the protected amine and adjacent functional groups. This can direct the approach of incoming reagents, potentially leading to enhanced stereoselectivity in reactions at nearby chiral centers. In the context of N-Boc protected piperazines, the steric and electronic nature of the Boc group is known to have a significant impact on reaction outcomes, a principle that extends to its role within the N-acetyl side chain. beilstein-journals.orgwhiterose.ac.uk

Furthermore, the Boc group exerts an electronic influence. As a carbamate, it acts as an electron-withdrawing group, which reduces the electron density and, therefore, the basicity and nucleophilicity of the protected nitrogen. This electronic modification is crucial for certain synthetic strategies, such as the directed lithiation of C-H bonds adjacent to an N-Boc group on a heterocyclic ring, which facilitates the introduction of various substituents. beilstein-journals.orgresearchgate.net

Perhaps the most powerful aspect of the Boc group's influence is its controlled removal, which dictates the subsequent reaction pathway. The Boc group is selectively cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. indibloghub.comnih.gov This acid-lability allows for the timely deprotection of the amine, unmasking a reactive nucleophilic site for a specific, planned transformation in a synthetic sequence. This selective deprotection is a cornerstone of synthetic chemistry, enabling the construction of complex molecules in a stepwise and controlled manner. indibloghub.com The orthogonality of the Boc group's cleavage conditions relative to other common amine protecting groups is a key advantage, as summarized in the table below. total-synthesis.com

| Protecting Group | Abbreviation | Cleavage Condition | Stability Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) | Base, Hydrogenolysis, Nucleophiles |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid, Mild Base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Acid, Base, Hydrogenolysis |

This strategic use of the Boc group to protect, and then selectively reveal, the primary amine is a testament to its importance in controlling reaction pathways and achieving high levels of selectivity in modern organic synthesis.

Advanced Synthetic Approaches to 4 Benzyl 1 Boc Amino Acetyl Piperazine and Analogues

Convergent Synthesis Design for Multi-Substituted Piperazines

One notable convergent method is the Stannyl (B1234572) Amine Protocol (SnAP), which facilitates the synthesis of C-functionalized piperazines from aldehydes. mdpi.com This approach involves the reaction of an aldehyde with a tin-substituted diamine reagent (a SnAP reagent) to form an imine, which then undergoes a copper-mediated cyclization to yield the piperazine (B1678402) ring with a substituent at the C-2 position. mdpi.com The versatility of this method lies in the ability to vary both the aldehyde and the diamine precursor, enabling access to a diverse range of C-substituted piperazine cores.

Another powerful convergent strategy involves intramolecular multicomponent reactions (IMCRs). organic-chemistry.org These reactions combine three or more starting materials in a single operation to form a complex product. For instance, an Ugi four-component reaction (U-4CR) can be employed to generate a linear precursor which, upon a subsequent intramolecular cyclization, yields a highly substituted diketopiperazine. organic-chemistry.org This diketopiperazine can then be reduced to the corresponding piperazine. This approach allows for the rapid assembly of complex piperazine scaffolds from simple, readily available starting materials. organic-chemistry.org

Table 1: Comparison of Convergent Synthetic Strategies for Piperazine Analogues

| Strategy | Key Reaction | Advantages | Key Reactants |

|---|---|---|---|

| Stannyl Amine Protocol (SnAP) | Copper-mediated cyclization of an imine | Access to C-2 functionalized piperazines, mild reaction conditions. mdpi.com | Aldehydes, Tin-substituted diamines. mdpi.com |

| Intramolecular Multicomponent Reactions (IMCR) | Ugi four-component reaction followed by cyclization | Rapid assembly of complex scaffolds, high convergency. organic-chemistry.org | Aldehyde, Amine, Carboxylic acid, Isocyanide. organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Wacker-type aerobic oxidative cyclization | Access to various six-membered nitrogen heterocycles. organic-chemistry.org | Alkenes with tethered amine functionalities. organic-chemistry.org |

One-Pot and Multicomponent Reactions in Piperazine Functionalization

The synthesis of highly functionalized piperidines, a related class of heterocycles, has been achieved through one-pot, three-component reactions of aldehydes, amines, and β-ketoesters. semanticscholar.org Similar principles can be applied to the synthesis of complex piperazine derivatives. For example, a one-pot synthesis of diketopiperazines, which are precursors to piperazines, can be achieved via MCRs based on isocyanides. mdpi.com A four-component Ugi adduct can be formed, which then undergoes an intramolecular reaction to yield the piperazine derivative. researchgate.net

Furthermore, copper-mediated one-pot condensation reactions have been developed for the synthesis of quinazolinones, which can be linked to a piperazine moiety. rsc.org This demonstrates the utility of one-pot procedures in creating complex molecules incorporating the piperazine ring. The key advantage of these methods is the ability to generate molecular diversity rapidly by simply varying the starting components. researchgate.net

Diastereoselective and Enantioselective Synthesis for Chiral Analogues

The introduction of chirality into piperazine analogues is of paramount importance, as the biological activity of stereoisomers can differ significantly. rsc.org Diastereoselective and enantioselective synthetic methods provide precise control over the three-dimensional arrangement of atoms.

A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org This method allows for the formation of the piperazine ring with excellent control over the relative stereochemistry of the substituents. Similarly, iridium-catalyzed [3+3]-cycloadditions of imines have been shown to produce C-substituted piperazines as a single diastereoisomer. nih.gov

Enantioselective synthesis can be achieved through various catalytic methods. For instance, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be readily converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched piperazin-2-ones. nih.govnih.govthieme-connect.com

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis. The use of chiral catalysts allows for the transformation of prochiral substrates into chiral products with high enantiomeric excess (ee). In the context of piperazine synthesis, asymmetric catalysis can be applied to the formation of the heterocyclic ring itself.

For example, a one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org This sequence is stereoselectively catalyzed by a quinine-derived urea (B33335), affording the products in high yields and up to 99% ee. acs.org This method provides a direct entry to chiral piperazinone scaffolds from simple starting materials.

Chiral Auxiliary and Ligand-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed. The synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org The auxiliary guides a diastereoselective methylation, and its subsequent removal furnishes the enantiomerically enriched piperazine. rsc.org

Chiral ligands play a crucial role in transition metal-catalyzed asymmetric reactions. The enantioselectivity of these reactions is often determined by the structure of the chiral ligand coordinated to the metal center. In the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, the use of a chiral phosphinooxazoline (PHOX) ligand is key to achieving high enantioselectivity. nih.gov Similarly, in the asymmetric hydrogenation of pyrazin-2-ols, the choice of a chiral palladium catalyst bearing a specific ligand is critical for obtaining the desired enantiomer of the piperazin-2-one (B30754) product. dicp.ac.cn

Table 2: Examples of Diastereoselective and Enantioselective Syntheses of Piperazine Analogues

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | Palladium Catalyst | Cyclization of aminoalkene | High diastereoselectivity | rsc.org |

| Asymmetric Hydrogenation | Palladium Catalyst with Chiral Ligand | Hydrogenation of pyrazin-2-ols | Up to 90% ee | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium Catalyst with PHOX Ligand | Decarboxylative alkylation of piperazin-2-ones | High yields and enantioselectivity | nih.gov |

| Asymmetric Lithiation-Trapping | s-BuLi/(-)-sparteine | Direct functionalization of N-Boc piperazine | Access to single stereoisomers | nih.gov |

| Chiral Auxiliary-Mediated Synthesis | (R)-(-)-Phenylglycinol | Diastereoselective methylation | >90% de | rsc.org |

Flow Chemistry Applications in Piperazine Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. azolifesciences.com

The synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has been successfully adapted to flow chemistry. nih.govazolifesciences.com For example, a two-step continuous-flow procedure has been developed for the synthesis of the kinase inhibitor Ribociclib, which features a piperazine moiety. mdpi.com This approach avoids the use of palladium catalysts, which can be difficult to remove from the final product. mdpi.com

Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch mode. nih.gov The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for precise temperature control and rapid mixing, minimizing the risk of runaway reactions. azolifesciences.com Furthermore, the integration of in-line purification and analysis tools can lead to fully automated and highly efficient synthetic processes. nih.gov The application of flow chemistry to the synthesis of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine and its analogues could lead to safer, more efficient, and scalable manufacturing processes. researchgate.net

Reactivity and Transformations of 4 Benzyl 1 Boc Amino Acetyl Piperazine

Chemical Transformations at the Boc-Amino-Acetyl Moiety

The Boc-amino-acetyl group is a key functional handle, providing a protected primary amine that can be selectively unveiled for further elaboration.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine exposes a primary amine, which serves as a nucleophilic site for a wide array of subsequent functionalization reactions.

The selective cleavage of the Boc group is typically achieved using strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. youtube.com This deprotection is highly selective and can be performed without affecting the amide bond or the N-benzyl group. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. jgtps.comnih.gov

Table 1: Conditions for Selective Boc Deprotection This table is based on common laboratory practices for Boc deprotection.

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-3 hours | Volatile reagents, easy workup. |

| 4M HCl | 1,4-Dioxane | 0 °C to Room Temp. | 1-4 hours | Product precipitates as HCl salt. |

| 6N HCl | Aqueous/Organic | Room Temp. | 2-6 hours | Used in some syntheses. jgtps.com |

Upon successful deprotection, the resulting primary amine, 1-(2-aminoacetyl)-4-benzylpiperazine, can be readily functionalized. Common transformations include:

These subsequent reactions are fundamental in building molecular complexity and are widely employed in the synthesis of pharmaceutical compounds.

The amide bond within the amino-acetyl moiety is significantly more stable than the Boc protecting group and requires more forcing conditions for cleavage. Hydrolysis of this amide bond would break the molecule into 1-benzylpiperazine (B3395278) and glycine (B1666218) (or its derivative). This transformation is generally achieved under strong acidic or basic conditions at elevated temperatures.

Acidic Hydrolysis: Treatment with concentrated aqueous acids (e.g., 6N HCl, H₂SO₄) and heat would protonate the amide carbonyl, rendering it susceptible to nucleophilic attack by water. These conditions would simultaneously cleave the Boc group.

Basic Hydrolysis: Saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, typically with heating, would also effect cleavage. The Boc group is generally stable to basic conditions.

Amide hydrolysis is a less common strategy for this particular molecule, as its synthetic utility primarily lies in using the deprotected amine for further coupling reactions. However, if hydrolysis were performed, the resulting 1-benzylpiperazine could be derivatized through reactions at its secondary amine, while the amino acid portion could be used separately.

Reactions Involving the N-Benzyl Group

The N-benzyl group is another key feature of the molecule, often used as a protecting group for the piperazine (B1678402) nitrogen. Its removal or modification provides another avenue for structural diversification.

The most common method for the removal of an N-benzyl group is catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the C-N bond with the addition of hydrogen. This method is advantageous because it is typically performed under neutral conditions, preserving the acid-labile Boc group and the amide functionality.

Standard conditions involve a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), under an atmosphere of hydrogen gas. Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like ammonium (B1175870) formate, cyclohexene, or Hantzsch ester in the presence of the catalyst. rsc.orgresearchgate.net The addition of an acid, such as acetic acid, has been shown to facilitate N-debenzylation in some complex systems. nih.gov

Table 2: Conditions for N-Benzyl Group Cleavage This table summarizes common methods for N-debenzylation.

| Catalyst | Hydrogen Source | Solvent | Temperature | Notes |

| 10% Pd/C | H₂ (1-50 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temp. | Most common method. |

| 20% Pd(OH)₂/C | H₂ (1 atm to 500 psi) | Alcohols | Room Temp. to 60 °C | Pearlman's catalyst; often more effective. nih.gov |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | Common transfer hydrogenation method. |

| Pd Black | Cyclohexene | Ethanol | Reflux | Effective transfer hydrogenation. rsc.org |

Cleavage of the benzyl (B1604629) group yields 1-(Boc-amino-acetyl)-piperazine, a valuable intermediate with a free secondary amine on the piperazine ring, ready for further functionalization such as N-alkylation or N-arylation.

While the benzyl group is intact, its aromatic ring can potentially undergo electrophilic aromatic substitution reactions. The benzyl group attached to the piperazine nitrogen acts as an activating, ortho-, para-directing group. However, the conditions required for many aromatic functionalization reactions can be harsh and may not be compatible with the other functional groups in the molecule.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially halogenate the aromatic ring, likely at the para position.

Nitration: The use of strong acids like nitric acid and sulfuric acid for nitration would almost certainly cleave the acid-sensitive Boc group. Milder nitrating agents might be employed, but selectivity could be an issue.

Friedel-Crafts Reactions: The Lewis or Brønsted acids required for Friedel-Crafts alkylation or acylation would also lead to Boc deprotection.

Therefore, modification of the benzyl moiety is synthetically challenging and often impractical in the presence of a Boc group. It is more common to use a pre-functionalized benzyl halide to synthesize the desired substituted analog from the outset.

Reactivity of the Piperazine Ring Nitrogens

The two nitrogen atoms of the piperazine ring in this compound exhibit distinct reactivity profiles.

The nitrogen at the 1-position (N-1) is part of an amide linkage. Due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, this nitrogen is non-basic and non-nucleophilic. nih.gov It does not readily participate in reactions such as protonation or alkylation.

In contrast, the nitrogen at the 4-position (N-4) is a tertiary amine. Its lone pair is available, making it basic and nucleophilic. This nitrogen can:

Form Salts: It will readily react with acids to form ammonium salts.

Undergo Quaternization: As a nucleophile, it can react with reactive alkylating agents, such as methyl iodide or benzyl bromide, to form a quaternary ammonium salt. mdpi.com This reaction would introduce a permanent positive charge and an additional substituent on the N-4 nitrogen.

Form N-oxides: Oxidation with reagents like hydrogen peroxide or m-CPBA could potentially form the corresponding N-oxide, although this is less common in synthetic sequences involving this scaffold.

The differential reactivity of the two piperazine nitrogens is a cornerstone of its utility in chemical synthesis, allowing for regioselective modifications.

Alkylation and Acylation Reactions

The structure of this compound presents limited sites for direct alkylation or acylation without prior modification. The piperazine nitrogens are both tertiary, being substituted with benzyl and acyl groups. The most plausible site for such reactions is the nitrogen atom of the Boc-aminoacetyl moiety.

While the amide nitrogen within the Boc-carbamate is generally unreactive, N-alkylation of Boc-protected amino acids can be achieved under strongly basic conditions. google.comresearchgate.net This involves the deprotonation of the amide proton using a strong, non-nucleophilic base, followed by quenching with an alkylating agent. For instance, hindered alkoxide bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) have been employed to facilitate the N-alkylation of Boc-protected amino acids with reagents such as methyl iodide. google.comresearchgate.net Applying this principle to this compound would likely result in alkylation at the nitrogen of the aminoacetyl group. However, such reactions can be challenging and may require careful optimization to avoid side reactions.

Direct acylation on the Boc-protected nitrogen is less common due to the decreased nucleophilicity of the amide nitrogen. Often, strategies involve the removal of the Boc protecting group to liberate the primary amine, which can then be readily acylated or alkylated through standard procedures like reductive amination or nucleophilic substitution. nih.govresearchgate.net

Table 1: Representative Conditions for N-Alkylation of Boc-Protected Amine Derivatives

| Substrate Type | Base | Alkylating Agent | Solvent | Outcome |

|---|---|---|---|---|

| Nα-Boc-amino acid | Potassium tert-butoxide (KOtBu) | Methyl iodide (MeI) | Tetrahydrofuran (THF) | N-Methylation of the amino acid. google.com |

| Nα-Boc-amino acid | Sodium Hydride (NaH) | Methyl iodide (MeI) | Dimethylformamide (DMF) | N-Methylation of the amino acid. researchgate.net |

Cross-Coupling Reactions

The piperazine moiety is a highly valuable building block in medicinal chemistry, and its incorporation into aromatic and heteroaromatic systems is frequently accomplished via palladium-catalyzed cross-coupling reactions. researchgate.netacs.org The most prominent of these is the Buchwald-Hartwig amination, which forms a carbon-nitrogen (C–N) bond between an amine and an aryl halide or pseudohalide. nih.govnih.gov

In the context of this compound, the molecule would first require deprotection of the Boc group to reveal the primary amine of the glycine spacer. The resulting compound, 4-benzyl-1-(aminoacetyl)-piperazine, could then serve as the amine coupling partner in a Buchwald-Hartwig reaction. Alternatively, a precursor like 1-Boc-piperazine can be coupled with an aryl halide, followed by deprotection and subsequent elaboration of the N1 position to install the benzyl-amino-acetyl sidechain. nih.govresearchgate.net

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, SPhos) and a base like sodium tert-butoxide (NaOt-Bu). rsc.orgnih.gov The choice of ligand and reaction conditions is crucial for achieving high yields, especially with challenging substrates. researchgate.netacs.org This methodology provides a powerful and versatile route for synthesizing N-aryl derivatives, which are common motifs in pharmaceuticals. ingentaconnect.com

Table 2: Examples of Buchwald-Hartwig Amination with Piperazine Derivatives

| Amine Partner | Aryl Halide | Catalyst/Ligand | Base | Yield |

|---|---|---|---|---|

| 1-Boc-piperazine | 3-Bromo-2-aminopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 65%. nih.gov |

| 1-Boc-piperazine | Aryl Iodides | CuBr / rac-BINOL | Cs₂CO₃ | Good to excellent yields. researchgate.net |

| Piperazine | Aryl Chlorides | Pd-precatalyst / L15 | NaOt-Bu | Quantitative yield. acs.org |

Regioselective Functionalization of Piperazine Carbon Atoms

Direct functionalization of the C–H bonds of the piperazine ring offers an atom-economical alternative to traditional multi-step syntheses for creating substituted piperazine derivatives. mdpi.comnih.gov The regioselectivity of these transformations is governed by the electronic and steric nature of the substituents on the nitrogen atoms.

Directed Lithiation and Trapping Strategies

Directed metalation, specifically lithiation, is a powerful strategy for the regioselective deprotonation and subsequent functionalization of C–H bonds adjacent (in the α-position) to a directing metalating group (DMG). semanticscholar.orgbaranlab.org In piperazine derivatives, N-amido and N-carbamoyl groups, such as the N-Boc group, are effective DMGs. whiterose.ac.uknih.gov

For a molecule structurally similar to the target compound, N-Boc-N'-benzyl piperazine, the N-Boc group directs lithiation to the adjacent C2/C6 positions. whiterose.ac.uk Treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) at low temperatures (e.g., -78 °C) generates a transient organolithium species. whiterose.ac.ukwhiterose.ac.uk This nucleophilic intermediate can then be "trapped" by a wide range of electrophiles, introducing new substituents onto the piperazine ring with high regioselectivity. This method avoids functionalizing the more electron-rich C–H bonds adjacent to the N-benzyl group. whiterose.ac.ukacs.org

The scope of electrophiles is broad, including silyl (B83357) chlorides, alkyl halides, and carbonyl compounds, allowing for the synthesis of a diverse array of α-functionalized piperazines. whiterose.ac.uknih.gov

Table 3: Directed Lithiation and Trapping of N-Boc-N'-benzyl Piperazine

| Electrophile | Reagents | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Me₃SiCl | 1. s-BuLi, THF, -78 °C; 2. Me₃SiCl | 2-Trimethylsilyl-4-benzyl-1-Boc-piperazine | 60% | whiterose.ac.uk |

| Bu₃SnCl | 1. s-BuLi, THF, -78 °C; 2. Bu₃SnCl | 2-Tributylstannyl-4-benzyl-1-Boc-piperazine | 74% | whiterose.ac.uk |

| MeI | 1. s-BuLi, THF, -78 °C; 2. MeI | 2-Methyl-4-benzyl-1-Boc-piperazine | 61% | whiterose.ac.uk |

| HCHO (from paraformaldehyde) | 1. s-BuLi, THF, -78 °C; 2. (CH₂O)n | 2-Hydroxymethyl-4-benzyl-1-Boc-piperazine | 61% | whiterose.ac.uk |

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the direct functionalization of sp³ C–H bonds, particularly those adjacent to nitrogen atoms. encyclopedia.pubnih.gov This methodology relies on the generation of a nitrogen-centered radical cation via single-electron transfer (SET) from the amine to an excited photocatalyst. mdpi.com Subsequent deprotonation at an adjacent carbon generates an α-amino radical, which can engage in various bond-forming reactions. nih.govencyclopedia.pub

In this compound, the two nitrogen atoms are electronically distinct. The N1 nitrogen is part of an amide and is electron-deficient, while the N4 nitrogen, attached to a benzyl group, is a tertiary amine and is significantly more electron-rich. Consequently, photoredox-catalyzed oxidation is predicted to occur selectively at the N4 position. acs.orgnih.gov This directs C–H functionalization to the C3 and C5 positions of the piperazine ring.

This site-selective approach allows for the introduction of alkyl, aryl, and vinyl groups onto the piperazine core under mild conditions. nih.govacs.org For example, using an organic photocatalyst like an acridinium (B8443388) salt, the piperazine can be coupled with Michael acceptors to form new C-C bonds adjacent to the more electron-rich nitrogen. mdpi.com This method provides a complementary strategy to directed lithiation, enabling functionalization at a different position on the piperazine scaffold.

Table 4: Principles of Site-Selective Photoredox C–H Functionalization of Piperazines

| Position Functionalized | Directing Group | Nitrogen Character | Typical Reaction | Reference |

|---|---|---|---|---|

| C2 / C6 | N1-Amide/Carbamate (e.g., Boc) | Electron-Poor | Less favorable for initial oxidation. | mdpi.comacs.org |

Role of 4 Benzyl 1 Boc Amino Acetyl Piperazine As a Chemical Intermediate

Precursor for Complex Heterocyclic Structures

The structure of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine is well-suited for the synthesis of more elaborate heterocyclic systems. The Boc-protected primary amine is the key functional group that can be deprotected to reveal a nucleophilic amine, which can then participate in a variety of cyclization reactions.

Following the removal of the Boc group, the resulting primary amine can react with various electrophilic partners to construct new rings. For instance, reaction with diketones, diesters, or other bifunctional electrophiles can lead to the formation of larger heterocyclic structures, such as benzodiazepines or other fused ring systems.

Table 1: Potential Heterocyclic Scaffolds from 4-Benzyl-1-(amino-acetyl)-piperazine

| Reagent Class | Resulting Heterocycle | Reaction Type |

| 1,3-Dicarbonyl compounds | Pyrimidines | Condensation |

| α,β-Unsaturated ketones | Dihydropyrimidines | Michael Addition/Condensation |

| Isothiocyanates | Thioureas (precursors to thiazoles) | Addition |

| Phosgene equivalents | Ureas (precursors to hydantoins) | Addition |

The synthesis of pyrimidine-containing piperazine (B1678402) derivatives has been demonstrated through the cyclization of piperazine-functionalized precursors with chalcones and thiourea. mdpi.com Similarly, the amino group of a deprotected 4-Benzyl-1-(amino-acetyl)-piperazine could be used to build a pyrimidine (B1678525) ring, a common motif in medicinal chemistry. researchgate.net

Furthermore, the synthesis of triazole-containing piperazine derivatives has been reported, highlighting the versatility of the piperazine scaffold in constructing complex heterocyclic systems. nih.govnih.gov The deprotected amino group of the title compound could be converted to an azide, which could then undergo cycloaddition reactions to form triazoles.

Building Block in Scaffold-Hopping and Diversification Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric elements. nih.gov This approach is used to discover new intellectual property, improve pharmacokinetic properties, or overcome other liabilities of a lead compound.

This compound is an excellent building block for such strategies. The benzylpiperazine moiety can be used to replace other cyclic or acyclic diamine-containing scaffolds. The Boc-amino-acetyl side chain provides a vector for attaching the rest of the pharmacophore.

For example, in a known bioactive molecule containing a flexible diamine linker, this linker could be replaced with the more constrained piperazine ring from the title compound. The benzyl (B1604629) group can be retained or replaced to explore the structure-activity relationship (SAR) in a particular region of the molecule. The amino group, after deprotection, allows for the re-attachment of other key functional groups of the original pharmacophore. This strategy of modifying a core structure can lead to compounds with improved potency and selectivity. nih.gov

The versatility of the piperazine ring allows it to act as a bioisosteric replacement for other cyclic systems, and the presence of multiple functionalization points in this compound enhances its utility in this context.

Utility in Libraries of Functionalized Organic Molecules

The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify new hits. beilstein-journals.org this compound is an ideal starting material for the construction of such libraries due to its potential for diversification at multiple points.

A common strategy for library synthesis involves a common core that can be elaborated with a variety of building blocks. In this case, this compound serves as the core.

Diversification Strategy:

Deprotection of the Boc Group: Removal of the Boc group yields a primary amine. This amine can then be acylated, alkylated, or reacted with a diverse set of aldehydes (via reductive amination) to introduce a wide range of substituents at this position.

Removal of the Benzyl Group: Subsequent or prior removal of the benzyl group by hydrogenolysis reveals a secondary amine on the piperazine ring. This position can then be functionalized with another set of diverse building blocks, such as carboxylic acids (via amide coupling), sulfonyl chlorides, or isocyanates.

This two-dimensional diversification approach allows for the rapid generation of a large library of compounds from a single, advanced intermediate. The general applicability of benzylpiperazines in the liquid-phase combinatorial synthesis of compound libraries has been well-documented. beilstein-journals.org

Table 2: Diversification Points of this compound for Library Synthesis

| Position | Functional Group (after deprotection) | Potential Reactions | Example Building Blocks |

| Side Chain | Primary Amine | Acylation, Reductive Amination, Sulfonylation | Carboxylic acids, Aldehydes, Sulfonyl chlorides |

| Piperazine N-4 | Secondary Amine | Acylation, Alkylation, Urea (B33335) formation | Carboxylic acids, Alkyl halides, Isocyanates |

The use of such a building block facilitates a diversity-oriented synthesis (DOS) approach, where the goal is to create a collection of structurally diverse molecules that can be used to probe biological systems. researchgate.net

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In solution, acyl-functionalized piperazines like the title compound exhibit complex conformational behavior. nih.gov This complexity arises from two primary dynamic processes: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine (B1678402) ring. nih.govnih.gov The amide bond possesses a partial double-bond character, leading to the existence of distinct E and Z rotamers (rotational isomers). scielo.br Consequently, at room temperature, the NMR spectra often show a duplication of signals, indicating a slow interchange between these stable conformers on the NMR timescale. nih.govscielo.br For unsymmetrically substituted piperazines, this can result in observing four distinct signals for the piperazine ring's NCH₂ protons instead of the two that would be expected with free rotation and rapid ring inversion. nih.gov

The expected ¹H NMR spectrum of this compound would feature characteristic signals for the protons of the benzyl (B1604629) group (aromatic and benzylic CH₂), the piperazine ring protons, the α-protons of the acetyl group, and the tert-butyl protons of the Boc protecting group. Similarly, the ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule, with the presence of conformers potentially leading to more signals than the number of unique carbon atoms in the structure.

Temperature-Dependent NMR Studies for Rotational Barriers and Ring Inversion

To investigate the dynamic conformational processes, temperature-dependent NMR studies are employed. nih.govrsc.org By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals corresponding to the different conformers. nih.gov As the temperature is increased, the rate of interconversion between the rotamers and the chair forms of the piperazine ring increases. At a specific temperature known as the coalescence temperature (Tc), the separate signals for the interconverting protons merge into a single broad peak. nih.gov

For many N-acylpiperazines, two distinct coalescence points can be determined, corresponding to the separate energy barriers for amide bond rotation and piperazine ring inversion. nih.govnih.gov The Gibbs free energy of activation (ΔG‡) for these processes can be calculated from the coalescence temperature. Studies on analogous N-benzoylated piperazines have shown that these activation energy barriers typically range from 56 to 80 kJ/mol. nih.govrsc.orgscispace.com In many instances, the energy barrier for amide bond rotation is found to be higher than that for the ring inversion. nih.govrsc.org

| Compound Type | Dynamic Process | Typical Coalescence Temp. (Tc) | Calculated Activation Energy (ΔG‡) | Reference |

|---|---|---|---|---|

| N-Acylpiperazines | Amide Bond Rotation | ~50-70 °C | ~66-68 kJ/mol | nih.govresearchgate.net |

| N-Acylpiperazines | Piperazine Ring Inversion | ~30-50 °C | ~61-67 kJ/mol | nih.govresearchgate.net |

This table presents typical data for analogous compounds to illustrate the parameters obtained from temperature-dependent NMR studies.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and investigating the fragmentation patterns of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be readily observed, confirming the compound's molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). The fragmentation of piperazine analogues is well-characterized and typically involves the cleavage of C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring nitrogens. xml-journal.net For benzylpiperazine derivatives, a highly characteristic and abundant fragment is the tropylium (B1234903) cation ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. xml-journal.netresearchgate.net This ion is formed by the cleavage and rearrangement of the benzyl group.

Other expected fragmentation pathways for this compound would include the loss of the bulky tert-butoxycarbonyl (Boc) group (a neutral loss of 100 Da) or isobutylene (B52900) (56 Da), cleavage of the acetyl bridge, and various fissions of the piperazine ring itself, leading to characteristic fragment ions. xml-journal.netnih.gov

| Ion | Proposed Structure/Origin | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 376.25 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | 320.19 |

| [M-Boc+H]⁺ | Loss of Boc group | 276.19 |

| [C₇H₇]⁺ | Tropylium ion from benzyl group | 91.05 |

This table shows the calculated m/z values for the parent ion and plausible major fragments of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The carbonyl (C=O) stretching vibrations are particularly prominent. Two distinct C=O bands are expected: one for the urethane (B1682113) of the Boc group (typically around 1700-1725 cm⁻¹) and another for the tertiary amide of the acetyl group (around 1630-1670 cm⁻¹). libretexts.org The N-H bond of the Boc-amino moiety would produce a stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.org Other significant absorptions include C-H stretching from the alkane portions (piperazine ring, benzyl CH₂) between 2850-2960 cm⁻¹ and from the aromatic ring around 3000-3100 cm⁻¹. pressbooks.publibretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=O (Urethane, Boc) | Stretch | 1700 - 1725 |

| C=O (Tertiary Amide) | Stretch | 1630 - 1670 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Urethane, Boc) | Stretch | 1160 - 1250 |

This table summarizes the key functional groups of this compound and their expected IR absorption frequencies.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for unambiguously confirming the molecular structure and observing the preferred conformation of the molecule in the crystal lattice. researchgate.net

For a flexible molecule like this compound, XRD analysis would reveal:

The exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat).

The relative orientation of the axial and equatorial substituents on the piperazine ring.

The specific rotameric state (E/Z) of the amide bond.

Precise measurements of all bond lengths and angles.

Studies on similar piperazine derivatives have successfully used XRD to verify conformational details that were initially inferred from NMR data. nih.govresearchgate.net The resulting crystal data includes parameters such as the space group, unit cell dimensions, and calculated density.

| Crystal Data Parameter | Example from a similar piperazine derivative | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.5982(2) | researchgate.net |

| b (Å) | 8.4705(1) | researchgate.net |

| c (Å) | 14.8929(3) | researchgate.net |

| β (°) | 97.430(1) | researchgate.net |

| Volume (ų) | 1325.74(4) | researchgate.net |

This table shows representative crystal data for a related N,N'-substituted piperazine to illustrate the information obtained from an XRD analysis.

Chromatographic Techniques for Separation and Purity (e.g., HPLC, SFC, TLC)

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of the final compound. escholarship.org A reversed-phase HPLC method, typically using a C18 stationary phase, is employed. escholarship.orggoogle.com Elution is performed with a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile, often containing an additive such as formic acid or trifluoroacetic acid to improve peak shape. escholarship.org Detection is usually carried out with a UV detector at a wavelength where the aromatic benzyl group absorbs, such as 254 nm. escholarship.org The purity is calculated from the relative area of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid and simple method used for monitoring the progress of chemical reactions and for preliminary assessment of purity and sample composition.

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile with Formic Acid | Quantitative Purity Assessment |

| TLC | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction Monitoring, Qualitative Purity |

| SFC | Various Chiral/Achiral Phases | Supercritical CO₂ with co-solvent (e.g., Methanol) | Purification, Chiral Separation |

This table outlines the common chromatographic techniques and their applications in the analysis of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of "4-Benzyl-1-(Boc-amino-acetyl)-piperazine." Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing basis sets like B3LYP/6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

One of the key aspects explored is the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, indicating likely sites for chemical reactions. For "this compound," the oxygen atoms of the Boc and acetyl groups would be expected to show negative potential (red/yellow), indicating nucleophilic character, while the hydrogen atoms on the amine and aromatic ring would exhibit positive potential (blue), indicating electrophilic character.

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates electron-donating potential. |

| LUMO | -1.2 | Indicates electron-accepting ability. |

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization arising from intramolecular interactions. This would provide insights into the stability conferred by hyperconjugative interactions within the molecule. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperazine (B1678402) ring and the rotatable bonds of the substituents in "this compound" mean that it can adopt multiple conformations. Conformational analysis is therefore essential to identify the most stable, low-energy structures.

Potential Energy Surface (PES) scans are performed to map the energy landscape as a function of specific dihedral angles. researchgate.net For this molecule, key rotations would include the bonds connecting the benzyl (B1604629) group to the piperazine ring and the Boc-amino-acetyl group to the other nitrogen of the piperazine.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of "this compound," theoretical calculations can map out the entire reaction pathway, from reactants to products, via transition states and intermediates.

For instance, a plausible synthesis could involve the acylation of 1-benzylpiperazine (B3395278) with a Boc-protected amino acid. DFT calculations can be used to model this reaction, determining the activation energies for different potential pathways. This allows for a comparison of the feasibility of various synthetic routes and reaction conditions.

The analysis of the transition state structures provides detailed information about the bond-breaking and bond-forming processes. The vibrational frequencies of the calculated structures can confirm whether they are true minima (reactants, products, intermediates) or transition states (one imaginary frequency).

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and selectivity of "this compound" in various chemical reactions. As mentioned, the MEP map provides a qualitative prediction of reactive sites.

For a more quantitative assessment, Fukui functions and dual descriptors can be calculated. These reactivity descriptors, derived from conceptual DFT, help to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. Natural Population Analysis (NPA) charges can also be used to pinpoint the most reactive sites within the molecule. researchgate.net

By modeling the interaction of "this compound" with different reagents, it is possible to predict the selectivity of reactions. For example, in a reaction where multiple sites could potentially react, computational modeling can determine the activation energy for each pathway, thereby predicting the major product. This is particularly useful in understanding and predicting the outcomes of complex organic reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Benzyl-1-(Boc-amino-acetyl)-piperazine, and how can reaction conditions be optimized?

- Methodology :

-

Stepwise coupling : Use a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) to facilitate amide bond formation between Boc-protected glycine and 4-benzylpiperazine. Reaction conditions (e.g., solvent polarity, temperature) should align with protocols for similar piperazine derivatives .

-

Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance nucleophilicity of the piperazine nitrogen. Triethylamine is typically added to scavenge HCl byproducts .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol can isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

- Data Table 1 : Synthesis Optimization

| Parameter | Condition Range | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF vs. DCM | 48–72 | |

| Temperature | 0°C (activation) → RT | 65–85 | |

| Coupling Reagent | EDCI vs. DCC | 70 vs. 60 |

Q. How can the Boc-protected intermediate be characterized spectroscopically?

- Methodology :

- NMR : Confirm Boc group integrity via tert-butyl singlet at ~1.4 ppm (¹H NMR) and carbonyl resonance at ~155 ppm (¹³C NMR). Piperazine ring protons appear as multiplets at 2.5–3.5 ppm .

- IR : Look for Boc carbonyl stretch at ~1680–1720 cm⁻¹ and amide N–H bend at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₉H₂₈N₃O₃⁺: ~370.2) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl and Boc groups influence piperazine ring conformation and reactivity?

- Methodology :

- X-ray crystallography : Resolve crystal structures to analyze dihedral angles between the benzyl substituent and piperazine ring. Compare with analogs (e.g., 4-methoxyphenyl derivatives) to assess electronic effects .

- DFT calculations : Model energy-minimized conformations using Gaussian09 with B3LYP/6-31G(d) basis set. Correlate with experimental NMR coupling constants .

- Key Finding : The benzyl group induces a chair conformation in the piperazine ring, while the Boc group restricts N–H rotation, stabilizing intermediates in nucleophilic acyl substitution .

Q. How should researchers address contradictions in reported yields or byproduct profiles during coupling reactions?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify common side products (e.g., N-acylurea from EDCI overactivation). Adjust stoichiometry (1.2 eq. EDCI, 1.5 eq. Boc-glycine) to minimize degradation .

- Reproducibility : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent Boc deprotection via trace acids or moisture .

- Data Table 2 : Contradiction Resolution

| Issue | Solution | Outcome | Reference |

|---|---|---|---|

| Low yield (<50%) | Pre-activate Boc-glycine with EDCI | Yield ↑ to 75% | |

| Piperazine dimerization | Use sub-0°C during coupling | Purity ↑ to >95% |

Q. What strategies enable selective deprotection of the Boc group without cleaving the benzyl moiety?

- Methodology :

- Acidic Conditions : Treat with 4M HCl/dioxane (2 hr, 0°C) or TFA/DCM (1:1 v/v, 30 min). Monitor via TLC for Boc removal (loss of tert-butyl signal) .

- Selectivity Validation : Confirm benzyl stability via ¹H NMR (aromatic protons at 7.2–7.4 ppm remain unchanged) .

Structural and Functional Analysis

Q. How does the compound’s hydrogen-bonding capacity affect its solubility and crystallinity?

- Methodology :

- Solubility Testing : Measure solubility in DMSO, methanol, and water. Correlate with LogP (predicted ~2.1 via ChemDraw) .

- Crystallography : Crystals grown from EtOH/water (4:1) show intermolecular C=O⋯H–N hydrogen bonds (2.8–3.1 Å), enhancing lattice stability .

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s piperazine backbone?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.